

Atuveciclib Demonstrates Superior Physicochemical and Pharmacokinetic Profile Over Predecessor BAY-958

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Compound of Interest

Compound Name: BAY-958

Cat. No.: B605961

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[City, State] – [Date] – New comparative analysis reveals that atuveciclib (BAY 1143572), a potent and highly selective clinical PTEFb/CDK9 inhibitor, possesses significantly improved physicochemical and drug metabolism and pharmacokinetics (DMPK) properties over its lead compound, **BAY-958**. These enhancements contribute to a more favorable overall profile for atuveciclib as a therapeutic candidate for cancer treatment.[1][2]

Atuveciclib, characterized by an unusual benzyl sulfoximine group, emerged from lead optimization efforts that specifically targeted improvements in kinase selectivity, as well as physicochemical and DMPK properties.[1][2][3] In contrast, **BAY-958**, while a potent PTEFb/CDK9 inhibitor, was hampered by unfavorable characteristics that limited its clinical development.[1][4]

Enhanced Physicochemical Properties

A key differentiator between the two compounds lies in their aqueous solubility and permeability. **BAY-958** exhibited low aqueous solubility of 11 mg/L at pH 6.5 and a moderate permeability coefficient in Caco-2 cells, coupled with a high efflux ratio.[1][3] These factors likely contributed to its poor absorption and low bioavailability.[1] In contrast, atuveciclib was developed to have an improved overall profile, suggesting enhancements in these critical areas.[1]

Superior Pharmacokinetic Profile

The pharmacokinetic parameters further underscore the advantages of atuvaciclib. While **BAY-958** demonstrated high metabolic stability in in vitro studies, it suffered from a short half-life (0.7 h) and low oral bioavailability (10%) in rats.[1][3] Conversely, atuvaciclib exhibits a significantly improved oral bioavailability of 54% in rats, along with low blood clearance.[5]

The following tables summarize the key comparative data between atuvaciclib and **BAY-958**.

Table 1: Comparison of Physicochemical and In Vitro DMPK Properties

Property	Atuvaciclib (BAY 1143572)	BAY-958	Reference
Aqueous Solubility (pH 6.5)	Improved	11 mg/L	[1]
Caco-2 Permeability (Papp A → B)	35 nm/s	22 nm/s	[1]
Caco-2 Efflux Ratio	6	15	[1]
Metabolic Stability (Rat Hepatocytes)	High	High	[1]
Metabolic Stability (Rat Liver Microsomes)	High	High	[1]

Table 2: Comparison of In Vivo Pharmacokinetic Properties in Rats

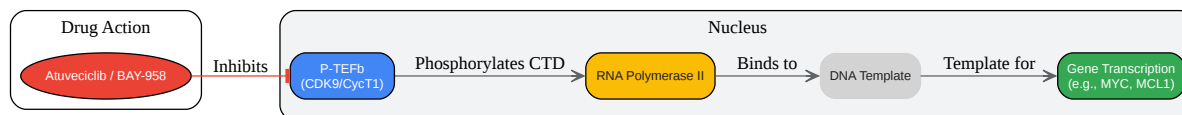
Property	Atuveciclib (BAY 1143572)	BAY-958	Reference
Blood Clearance (CL _b)	1.1 L/h/kg	0.5 L/h/kg	[1][5]
Volume of Distribution (V _{ss})	1.0 L/kg	1.4 L/kg	[1][5]
Half-life (t _{1/2})	Not explicitly stated	0.7 h	[1]
Oral Bioavailability	54%	10%	[1][5]
Blood/Plasma Ratio	~1	~3:1	[1][5]

Table 3: Comparison of In Vitro Kinase Inhibitory Activity

Target	Atuveciclib (BAY 1143572) IC ₅₀ (nM)	BAY-958 IC ₅₀ (nM)	Reference
CDK9/CycT1	13	11	[1]
CDK2/CycA	>1000	1080	[1]
GSK3 α	45	Not Reported	[1]
GSK3 β	87	Not Reported	[1]

Signaling Pathway and Mechanism of Action

Both atuveciclib and **BAY-958** act as inhibitors of the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (primarily Cyclin T1).[1][6] P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for transcriptional elongation. [6] By inhibiting CDK9, these compounds prevent this phosphorylation event, leading to a halt in the transcription of key tumor-promoting genes and ultimately inducing apoptosis in cancer cells.[6][7]



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Caption: Mechanism of action of Atuveciclib and **BAY-958** via inhibition of the P-TEFb complex.

Experimental Protocols

Kinase Assays

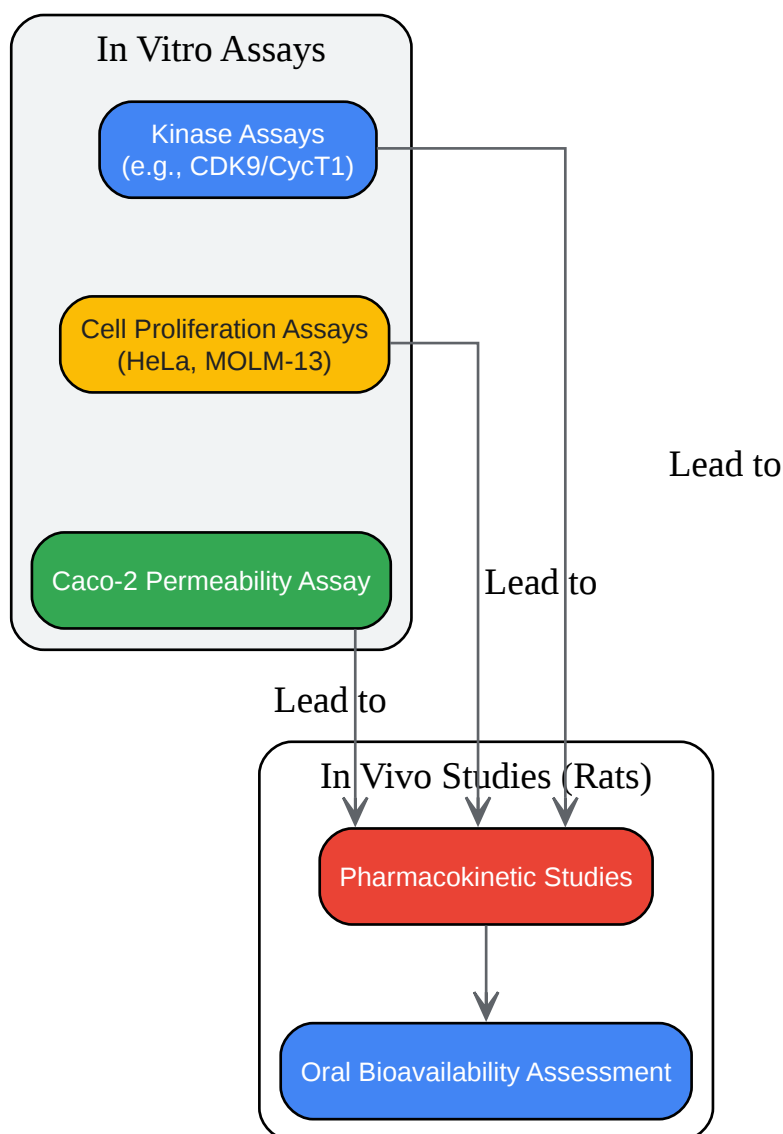
The inhibitory activity of the compounds against various kinases was determined using established protocols. For the CDK9/CycT1 assay, recombinant full-length His-tagged human CDK9 and CycT1 were used. The kinase reaction utilized a biotinylated peptide substrate. The assays were performed with an ATP concentration of 10 μ M.[1][3]

Cell Proliferation Assay

The antiproliferative activity of the compounds was assessed in various cancer cell lines, including HeLa and MOLM-13 cells. Cells were treated with the test compounds for a period of 96 hours, after which cell viability was measured to determine the IC50 values.[1]

Caco-2 Permeability Assay

To evaluate the intestinal permeability and potential for active transport of the compounds, a Caco-2 cell monolayer assay was employed. The apparent permeability coefficient (Papp) was determined in both the apical-to-basolateral (A \rightarrow B) and basolateral-to-apical (B \rightarrow A) directions to calculate the efflux ratio.



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